![molecular formula C15H14ClN3 B13442926 (R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Chlorination: Introduction of the chlorine atom at the 4-position of the phenyl ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Chiral Amine Introduction: The chiral ethanamine moiety can be introduced via reductive amination using a chiral amine and a suitable reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. Catalysts and automated processes are often employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can occur at the benzimidazole ring or the phenyl ring, often using hydrogenation catalysts.
Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield various amine derivatives.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Catalysis: Employed as a catalyst or catalyst precursor in organic reactions.
Biology
Antimicrobial Agents: Studied for potential antimicrobial properties.
Enzyme Inhibition: Investigated as inhibitors of specific enzymes.
Medicine
Pharmaceutical Development: Explored for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways involved depend on the biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-(4-chlorophenyl)benzimidazole.
Chiral Amines: Compounds like ®-1-phenylethanamine and ®-1-(4-chlorophenyl)ethanamine.
Uniqueness
®-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its specific combination of the benzimidazole core, the chiral ethanamine moiety, and the chlorine substitution on the phenyl ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H14ClN3 |
|---|---|
Molecular Weight |
271.74 g/mol |
IUPAC Name |
(1R)-1-(4-chloro-1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H14ClN3/c1-10(17)15-18-14-12(16)8-5-9-13(14)19(15)11-6-3-2-4-7-11/h2-10H,17H2,1H3/t10-/m1/s1 |
InChI Key |
ORCRDCMKMNJIAN-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=CC=C2Cl)N |
Canonical SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=CC=C2Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


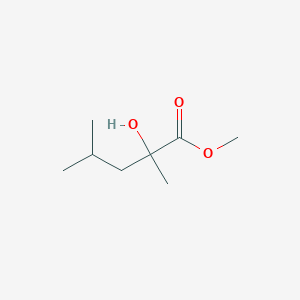
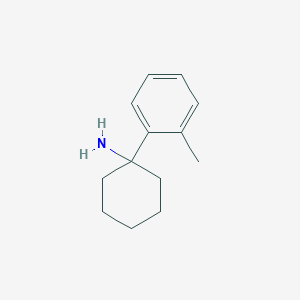
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
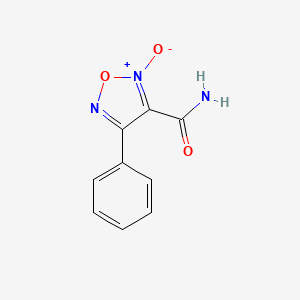
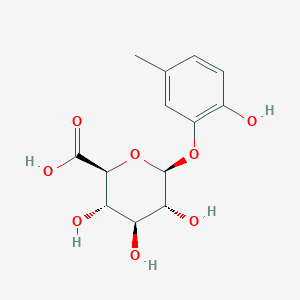
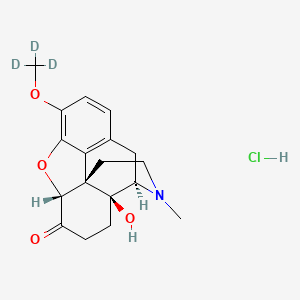
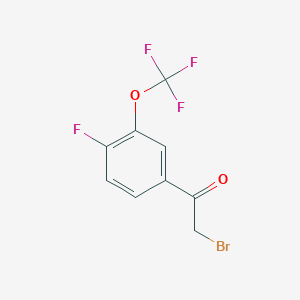
![2-fluoro-1-[(3R,4R,5S)-5-hydroxy-4-methyloxolan-3-yl]ethanone](/img/structure/B13442886.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
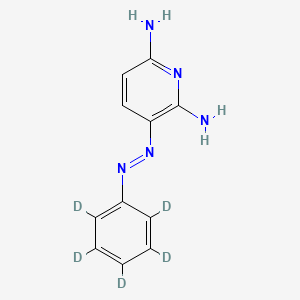
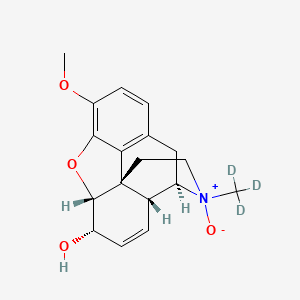
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
